molecular formula C12H10N4OS B14901928 4-Amino-3-(1-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5(4H)-thione

4-Amino-3-(1-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B14901928
M. Wt: 258.30 g/mol
InChI Key: NNDKPUNIVBPXOQ-UHFFFAOYSA-N
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Description

4-Amino-3-(1-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that contains a triazole ring fused with a naphthalene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(1-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-hydroxynaphthalene-2-carbaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the corresponding Schiff base. This intermediate is then cyclized under basic conditions to yield the desired triazole-thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(1-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction of the nitro group can produce corresponding amines.

Scientific Research Applications

4-Amino-3-(1-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-3-(1-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-(1-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5(4H)-thione is unique due to its specific structural features and the combination of a triazole ring with a naphthalene moiety

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

4-amino-3-(1-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H10N4OS/c13-16-11(14-15-12(16)18)9-6-5-7-3-1-2-4-8(7)10(9)17/h1-6,17H,13H2,(H,15,18)

InChI Key

NNDKPUNIVBPXOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C3=NNC(=S)N3N

Origin of Product

United States

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